Cas no 589-21-9 ((4-Bromophenyl)hydrazine)

(4-Bromophenyl)hydrazine is a brominated aromatic hydrazine derivative commonly employed as a versatile intermediate in organic synthesis. Its reactive hydrazine group and electron-withdrawing bromo substituent make it valuable for constructing heterocyclic compounds, pharmaceuticals, and agrochemicals. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its selective reactivity enables efficient coupling reactions, cyclizations, and functional group transformations, particularly in the synthesis of indoles, pyrazoles, and other nitrogen-containing heterocycles. The bromine atom further enhances utility by allowing subsequent cross-coupling reactions. This reagent is particularly useful in medicinal chemistry research for developing biologically active molecules. Proper safety precautions are recommended due to its potential toxicity and reactivity as a hydrazine derivative.
(4-Bromophenyl)hydrazine structure
(4-Bromophenyl)hydrazine structure
Product Name:(4-Bromophenyl)hydrazine
CAS No:589-21-9
MF:C6H7BrN2
MW:187.037180185318
MDL:MFCD01935685
CID:82599
PubChem ID:12158
Update Time:2025-05-20

(4-Bromophenyl)hydrazine Chemical and Physical Properties

Names and Identifiers

    • (4-Bromophenyl)hydrazine
    • 4-BROMO PHENYL HYDRAZINE
    • P-BROMOPHENYL HYDRAZINE
    • P-BROMOPHENYL HYDRAZINE CP
    • (4-bromo-2-phenyl)-hydrazine
    • (4-bromophenyl)diazane
    • 4-Br-phenylhydrazine
    • Hydrazine,(4-bromophenyl)
    • Hydrazine,(p-bromophenyl)
    • para-bromophenylhydrazine
    • (4-Bromo-phenyl)-hydrazine
    • p-Bromophenylhydrazine
    • 4-bromophenylhydrazine
    • Hydrazine, (4-bromophenyl)-
    • (p-Bromophenyl)hydrazine
    • 1-Bromo-4-hydrazinobenzene
    • Hydrazine, (p-bromophenyl)-
    • NRESDXFFSNBDGP-UHFFFAOYSA-N
    • 1D906VQ17M
    • p-Bromphenylhydrazin
    • PubChem21916
    • 4-bromophenyl hydrazine
    • 4-bromo-phenyl hydrazine
    • (4-bromophenyl)-Hydrazine
    • TimTec1_005956
    • 1-(4-Bromophenyl)hydr
    • Hydrazine,(4-bromophenyl)-
    • DTXSID80207631
    • AKOS000312970
    • NCGC00173351-01
    • NSC-190724
    • Hydrazine, 1-(p-bromophenyl)-
    • EINECS 209-640-7
    • HMS1550O16
    • PS-3070
    • SCHEMBL7151
    • NSC190724
    • CS-0060253
    • 1-(4-Bromophenyl)hydrazine
    • NS00034040
    • 2-IODOTETRAFLUOROETHYLTRIFLUOROMETHYLETHER
    • 589-21-9
    • FT-0617693
    • UNII-1D906VQ17M
    • NSC 190724
    • SY101512
    • 1-(4-Bromophenyl)hydrazine #
    • BB 0249756
    • W16688
    • MFCD01935685
    • A832075
    • P-BROMOPHENYLHYDRAZINE [MI]
    • Q27252272
    • BBL009630
    • STK697361
    • DTXCID30130122
    • Hydrazine, (4-bromophenyl)-, hydrochloride
    • ALBB-024948
    • hydrazine, (4-bromo)phenyl-
    • DB-072544
    • MDL: MFCD01935685
    • Inchi: 1S/C6H7BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
    • InChI Key: NRESDXFFSNBDGP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NN

Computed Properties

  • Exact Mass: 185.97900
  • Monoisotopic Mass: 185.979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 79.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38

Experimental Properties

  • Density: 1.5672 (rough estimate)
  • Melting Point: 102-104
  • Boiling Point: 285.6°Cat760mmHg
  • Flash Point: 126.5°C
  • Refractive Index: 1.5500 (estimate)
  • PSA: 38.05000
  • LogP: 2.50800

(4-Bromophenyl)hydrazine Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

(4-Bromophenyl)hydrazine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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(4-Bromophenyl)hydrazine Production Method

(4-Bromophenyl)hydrazine Suppliers

Amadis Chemical Company Limited
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(CAS:589-21-9)(4-Bromophenyl)hydrazine
Order Number:A832075
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:26
Price ($):420.0
Email:sales@amadischem.com

(4-Bromophenyl)hydrazine Related Literature

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Additional information on (4-Bromophenyl)hydrazine

Introduction to (4-Bromophenyl)hydrazine and Its Applications in Modern Chemical Biology

(4-Bromophenyl)hydrazine, with the CAS number 589-21-9, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic organic compound features a bromine substituent on a phenyl ring, which makes it a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural properties have garnered considerable attention from researchers exploring novel therapeutic agents and biochemical pathways.

The compound's molecular structure, characterized by a phenyl ring attached to a hydrazine moiety, positions it as a valuable building block in medicinal chemistry. The presence of the bromine atom enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high selectivity and efficacy in drug design.

In recent years, (4-Bromophenyl)hydrazine has been extensively studied for its potential applications in the development of anticancer agents. Researchers have leveraged its reactivity to synthesize hydrazino derivatives that exhibit inhibitory effects on key enzymes involved in tumor proliferation. For instance, studies have demonstrated that compounds derived from (4-Bromophenyl)hydrazine can interfere with the activity of tyrosine kinases, which are frequently overexpressed in various cancers. This has opened up new avenues for developing targeted therapies that minimize side effects associated with traditional chemotherapeutic approaches.

Moreover, the compound has shown promise in the field of neurobiology. Emerging research indicates that (4-Bromophenyl)hydrazine-based molecules may modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. The bromine atom's ability to participate in polar interactions with biological targets enhances the compound's binding affinity, making it an attractive candidate for drug development. Ongoing studies are exploring its role in modulating the activity of enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative processes.

The synthesis of (4-Bromophenyl)hydrazine involves well-established organic chemistry protocols, ensuring its availability for research purposes. The compound can be prepared through the bromination of aniline derivatives or by reacting hydrazine with appropriately substituted phenols. These synthetic routes are optimized for high yield and purity, making (4-Bromophenyl)hydrazine a reliable starting material for further chemical transformations.

One of the most compelling aspects of (4-Bromophenyl)hydrazine is its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are integral to many pharmacologically active molecules due to their ability to mimic natural biological structures and interact with biological targets in specific ways. By serving as a key intermediate, (4-Bromophenyl)hydrazine enables the construction of diverse heterocyclic frameworks, including imidazoles, pyrimidines, and triazines. These heterocycles have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties.

The versatility of (4-Bromophenyl)hydrazine is further highlighted by its utility in material science applications. Researchers have utilized this compound to develop novel polymers and coatings with enhanced thermal stability and mechanical strength. The bromine atom's presence facilitates cross-linking reactions that improve material properties, making it valuable for creating advanced materials used in electronics and aerospace industries.

As our understanding of biochemical pathways continues to evolve, the demand for specialized intermediates like (4-Bromophenyl)hydrazine is expected to grow. The compound's unique reactivity and structural features make it indispensable in synthetic chemistry, particularly for constructing complex molecules that mimic biological systems. Future research will likely focus on expanding its applications in drug discovery and material science, leveraging cutting-edge techniques such as computational chemistry and high-throughput screening to identify novel derivatives with enhanced properties.

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Amadis Chemical Company Limited
(CAS:589-21-9)(4-Bromophenyl)hydrazine
A832075
Purity:99%
Quantity:100g
Price ($):420.0
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